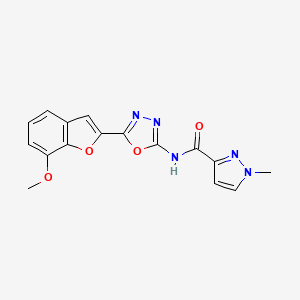
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H13N5O4 and its molecular weight is 339.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest due to its diverse biological activities. This compound incorporates a benzofuran moiety, an oxadiazole ring, and a pyrazole structure, which are known for their pharmacological potential. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Moiety : This can be achieved through cyclization reactions involving phenolic precursors.
- Synthesis of the 1,3,4-Oxadiazole Ring : Generally synthesized by reacting hydrazides with carboxylic acids under dehydrating conditions.
- Coupling with Pyrazole : The final step involves acylation reactions to link the benzofuran derivative with the oxadiazole and pyrazole components.
Antimicrobial Activity
Research has shown that compounds containing benzofuran and oxadiazole moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A study reported that similar compounds demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Compounds were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with notable results indicating high efficacy at concentrations as low as 31 µg/mL .
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against P. aeruginosa |
|---|---|---|---|
| Compound A | Highly Active | Moderately Active | Highly Active |
| Compound B | Moderately Active | Highly Active | Moderately Active |
Anticancer Properties
The pyrazole derivatives have been recognized for their anticancer potential. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanisms of Action : The inhibition of specific pathways associated with tumor growth and metastasis has been observed in vitro. For example, compounds have shown to induce apoptosis in cancer cell lines by activating caspase pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that similar compounds can significantly reduce levels of inflammatory markers such as TNF-α and IL-6 in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A series of synthesized pyrazoles were screened against various pathogens, revealing that certain derivatives exhibited stronger antibacterial activities compared to standard antibiotics .
- Anticancer Screening : In a study evaluating the anticancer potential of oxadiazole derivatives, several compounds demonstrated significant cytotoxicity against breast and colon cancer cell lines .
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c1-21-7-6-10(20-21)14(22)17-16-19-18-15(25-16)12-8-9-4-3-5-11(23-2)13(9)24-12/h3-8H,1-2H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMGUQVIOICWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














